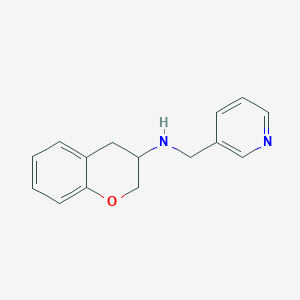![molecular formula C19H25N3O B3818077 1-{1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidin-3-yl}-3-phenylpropan-1-one](/img/structure/B3818077.png)
1-{1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidin-3-yl}-3-phenylpropan-1-one
Descripción general
Descripción
1-{1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidin-3-yl}-3-phenylpropan-1-one, commonly known as MDMB-4en-PINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 receptor and is known to produce psychoactive effects similar to those of THC, the primary psychoactive component of cannabis. MDMB-4en-PINACA has gained popularity in recent years as a research chemical due to its potential applications in scientific research.
Mecanismo De Acción
MDMB-4en-PINACA acts as a potent agonist of the CB1 receptor and produces psychoactive effects similar to those of THC. It binds to the CB1 receptor and activates the signal transduction pathway, resulting in the release of neurotransmitters such as dopamine and serotonin. The activation of the CB1 receptor by MDMB-4en-PINACA can lead to a range of physiological and psychological effects, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
MDMB-4en-PINACA has been shown to produce a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which can lead to altered mood and cognition. It has also been shown to produce cardiovascular effects, including an increase in heart rate and blood pressure. Additionally, MDMB-4en-PINACA has been shown to produce respiratory effects, including bronchodilation and increased airway resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMB-4en-PINACA has several advantages as a research chemical. It is a potent agonist of the CB1 receptor and can be used to study the effects of synthetic cannabinoids on the endocannabinoid system. It is also relatively easy to synthesize and can be obtained in large quantities. However, MDMB-4en-PINACA has several limitations as a research chemical. It is a psychoactive compound and can produce unpredictable effects in laboratory animals. Additionally, the long-term effects of MDMB-4en-PINACA on the endocannabinoid system are not well understood.
Direcciones Futuras
There are several future directions for research on MDMB-4en-PINACA. One area of research is the development of new synthetic cannabinoids with improved pharmacological properties. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system. Additionally, there is a need for further research on the effects of synthetic cannabinoids on different organ systems, including the cardiovascular and respiratory systems. Finally, there is a need for research on the potential therapeutic applications of synthetic cannabinoids, including their use in the treatment of pain, anxiety, and other medical conditions.
Aplicaciones Científicas De Investigación
MDMB-4en-PINACA has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high affinity for the CB1 receptor and can be used to study the binding properties of synthetic cannabinoids. MDMB-4en-PINACA has also been used to investigate the effects of synthetic cannabinoids on neuronal activity and synaptic transmission.
Propiedades
IUPAC Name |
1-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-15-18(21-14-20-15)13-22-11-5-8-17(12-22)19(23)10-9-16-6-3-2-4-7-16/h2-4,6-7,14,17H,5,8-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVVHUKZTSHIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCCC(C2)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-isopropyl-N,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B3817996.png)
![7-(3-methoxybenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3818007.png)
![2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B3818026.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-[(3-methoxyphenyl)amino]butanamide](/img/structure/B3818032.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B3818035.png)
![3-[4-(4-ethoxyphenyl)-1H-imidazol-2-yl]-4-methoxyphenol](/img/structure/B3818038.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B3818040.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-pyridinamine](/img/structure/B3818045.png)
![2-(1-cyclohexen-1-yl)-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]acetamide](/img/structure/B3818052.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide](/img/structure/B3818059.png)
![N-[1-(3-methylphenyl)-4-piperidinyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3818062.png)

![methyl 4-(4-{[3-(2-ethoxy-2-oxoethyl)-4-morpholinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B3818084.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3,4-trimethoxybenzamide](/img/structure/B3818094.png)